BP-1-102

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BP-1-102 STAT3 inhibitor discovery and development

Key Preclinical Findings and Experimental Data

BP-1-102 has demonstrated antitumor activity across various cancer types in laboratory models. The following table summarizes key quantitative findings from recent preclinical studies.

| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism / Pathways Affected |

|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 & CUTLL1 cell lines [1] | • IC50: ~15-20 µM (48hr) • Induced apoptosis & G0/G1 cell cycle arrest [1] | Suppressed JAK2/STAT3/c-Myc pathway; reduced Cyclin D1, Bcl-2, Bcl-xL [1] | | Glioma | U251 & A172 cell lines [2] | • IC50: ~8.5-10.5 µM • Inhibited invasion, migration, neurosphere formation [2] | Reduced STAT3 phosphorylation & nuclear translocation; decreased Bcl-2 and MMP9 expression [2] | | Hepatocellular Carcinoma (HCC) | PLC/PRF/5 & Hep3B cell lines; Mouse xenograft models [3] | • Synergistic effect with Sorafenib • Inhibited tumor growth, angiogenesis, metastasis in vivo [3] | Coordinatively reduced oncogenic STAT3 transcription; inhibited Epithelial-Mesenchymal Transition (EMT) [3] |

Experimental Protocols for Key Assays

Below are detailed methodologies for core experiments used to evaluate this compound's efficacy, based on the studies analyzed.

Cell Viability Assay (CCK-8) [1]

- Seed cells (e.g., MOLT-4) in 96-well plates at a density of 1x10⁵ cells per well.

- Treat with this compound: Add the compound at a range of concentrations (e.g., 0-50 µM). Use DMSO as a vehicle control.

- Incubate: Culture cells for the desired time (e.g., 48 hours).

- Add CCK-8 reagent: Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C.

- Measure absorbance: Read the optical density (OD) at 450 nm using a spectrophotometer. Calculate relative cell viability and the half-maximal inhibitory concentration (IC50).

Cell Apoptosis Assay (Annexin V/PI Staining) [1]

- Seed and treat cells in 6-well plates (e.g., 4x10⁵ cells/mL) with this compound for 24 hours.

- Collect and wash cells with cold PBS.

- Stain cells: Resuspend cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark.

- Analyze by flow cytometry: Detect fluorescence signals using flow cytometry within 1 hour. Use untreated and single-stained controls to set compensations and quadrants. Analyze the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Colony Formation Assay [1]

- Prepare cell suspension: Mix cells at a density of 4,000/mL in a semisolid culture medium supplemented with 30% serum and the desired concentration of this compound.

- Seed cells: Plate 1 mL of the mixture per 35-mm dish, in triplicate.

- Incubate: Culture dishes for 12 days in a humidified incubator at 37°C, 5% CO₂.

- Count colonies: Under a microscope, count cell aggregates containing more than 50 cells as one colony.

Western Blot Analysis [1]

- Treat and lyse cells: Seed cells in 6-well plates and treat with this compound. After treatment, extract total protein using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein: Determine protein concentration using a BCA assay.

- Separate proteins: Load 25-50 µg of protein per lane and separate by SDS-PAGE gel electrophoresis.

- Transfer proteins: Electrophoretically transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Block and incubate with antibodies: Block the membrane with 5% non-fat milk, then incubate with primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, c-Myc, Bcl-2, β-actin) overnight at 4°C. The next day, incubate with an appropriate HRP-conjugated secondary antibody.

- Detect signal: Visualize protein bands using enhanced chemiluminescence (ECL) reagent and an imaging system.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically disrupting the STAT3 signaling pathway, which is constitutively active in many cancers. The diagram below illustrates this mechanism and its consequences.

The diagram shows how this compound directly targets the STAT3 SH2 domain to inhibit signaling, reducing expression of oncogenic proteins and leading to anti-tumor effects.

Future Research and Development

While this compound itself remains a preclinical tool, research has moved toward addressing its limitations and exploring novel modalities.

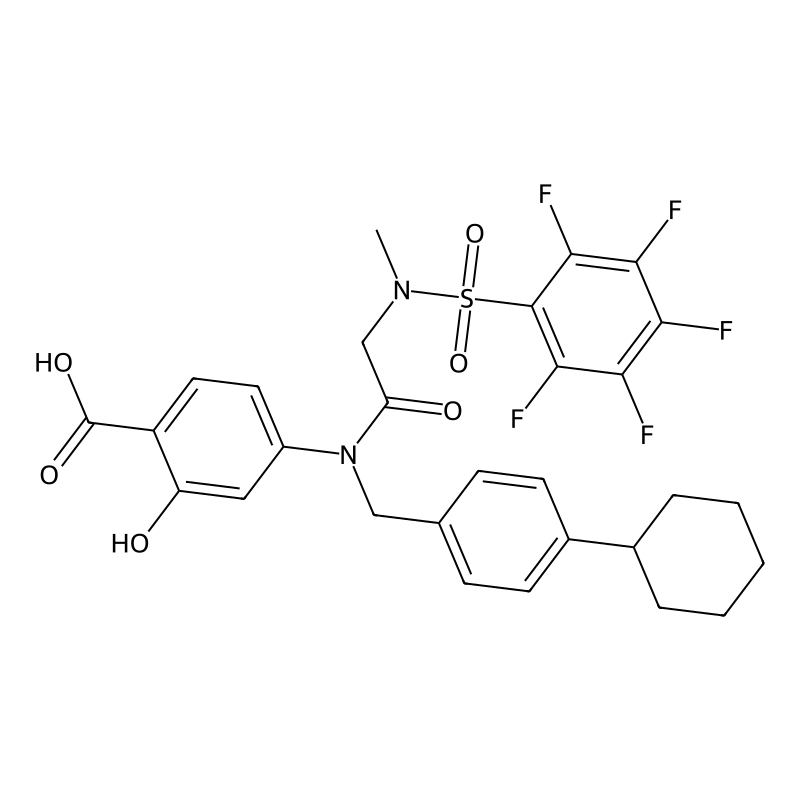

- Structural Optimization: Studies have synthesized this compound analogs to improve properties, finding that two hydrophobic substituents (a pentafluorophenyl group and another bulky moiety) are critical for effective STAT3 inhibition and cytotoxic activity [4].

- Novel Therapeutic Strategies: The field is exploring advanced strategies like PROTACs (Proteolysis Targeting Chimeras). For example, a STAT3-targeting PROTAC called S3D5 was shown to induce potent, selective degradation of the STAT3 protein via the ubiquitin-proteasome system, demonstrating good anti-proliferative activity in hepatocellular carcinoma models [5].

References

- 1. ‑ BP ‑ 1 exerts antitumor effects on T‑cell acute lymphoblastic... 102 [spandidos-publications.com]

- 2. Effects of STAT - 3 - Inhibitor on The Proliferation... BP 1 102 [link.springer.com]

- 3. Coordinative Activities of STAT - 3 - Inhibitor and Sorafenib... BP 1 102 [researchsquare.com]

- 4. Design, synthesis, and in vitro evaluation of this compound analogs ... [pmc.ncbi.nlm.nih.gov]

- 5. of a potent and selective PROTAC degrader for Discovery STAT 3 [pubs.rsc.org]

BP-1-102 mechanism of action STAT3 SH2 domain

Experimental Evidence & Protocols

The mechanism of BP-1-102 has been validated through multiple, sophisticated experimental techniques.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the disruption of STAT3-phosphopeptide interactions.

- Purpose: To measure the inhibitor's ability to compete with a fluorescently-labeled phosphopeptide for binding to the STAT3 SH2 domain. [1] [2]

- Key Protocol Steps:

- Protein Purification: Purify the recombinant STAT3 protein (e.g., residues 127-722). [1]

- Incubation: Incubate STAT3 with a fluorescent phosphopeptide (e.g., derived from the gp130 receptor, pY904) and varying concentrations of this compound. [2]

- Measurement & Analysis: Measure the fluorescence polarization. A decrease in polarization signal indicates displacement of the peptide by the inhibitor. Data is used to calculate an IC50 value. [1] [2]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This technique maps the binding site and characterizes dynamic changes in STAT3 upon inhibitor binding.

- Purpose: To experimentally confirm this compound binding to the SH2 domain and probe allosteric effects. [3]

- Key Protocol Steps:

- Sample Preparation: Incubate purified, near full-length STAT3 protein with this compound or a DMSO control. [3]

- Deuterium Labeling: Dilute the protein-inhibitor complex into a D2O-based buffer for a short, pulsed labeling time. [3]

- Quenching & Digestion: Lower pH and temperature to quench the exchange, followed by on-line proteolytic digestion (e.g., with pepsin). [3]

- MS Analysis: Use mass spectrometry to measure the mass increase from deuterium uptake. Peptides from the SH2 domain show reduced deuterium incorporation in the presence of this compound, indicating direct binding and stabilization. Other regions may show increased dynamics, suggesting allosteric effects. [3]

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding affinity and kinetics between this compound and STAT3.

- Purpose: To obtain a direct measurement of binding affinity (KD). [2]

- Key Protocol Steps:

Cellular & Biological Consequences

This compound exerts potent antitumor effects by selectively targeting cells with constitutively active STAT3.

- Antitumor Activity: this compound inhibits cell proliferation, viability, migration, and invasion, and induces apoptosis in various STAT3-dependent cancer models, including breast, lung, gastric, and pancreatic cancers, as well as hematological malignancies. [4] [5] [2] The following diagram illustrates how this compound disrupts the STAT3 signaling pathway to exert its antitumor effects:

- Downregulation of Oncogenic Proteins: Inhibition of STAT3 signaling leads to suppressed expression of key proteins involved in cell cycle progression (c-Myc, Cyclin D1), apoptosis evasion (Bcl-xL, Survivin), and angiogenesis (VEGF). [5] [6] [2]

- In Vivo Efficacy: this compound is orally bioavailable, accumulates in tumor tissues, and demonstrates significant antitumor activity in human breast and lung cancer xenograft models, leading to tumor regression. [2]

Research Applications & Considerations

The following table outlines the typical experimental use and important limitations of this compound in a research setting.

| Application | Typical Working Concentration | Notes & Considerations |

|---|---|---|

| In Vitro Cell Culture | ~4-25 µM, varies by cell line and assay duration. [5] [7] [8] | Cytotoxicity IC50 values typically range from ~6 µM (e.g., MDA-MB-231) to ~23 µM (e.g., DU-145). [7] [6] |

| In Vivo Administration | 1-3 mg/kg via intravenous injection or oral gavage. [6] [2] | Demonstrated to achieve pharmacologically active levels in tumor tissues. [2] |

| Solubility & Handling | Soluble in DMSO (≥ 33 mg/mL). [7] | Stock solutions are typically prepared in DMSO, with final solvent concentration in culture media not exceeding 0.1%. [5] |

| Key Limitation | Relatively high working concentrations in vitro and potential solubility issues. [4] | Newer analogs are being designed to improve potency and physicochemical properties. [4] |

References

- 1. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression | Oncogene [nature.com]

- 2. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in Signal Transducer and Activator of Transcription 3 (STAT3) Dynamics Induced by Complexation with Pharmacological Inhibitors of Src Homology 2 (SH2) Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro evaluation of this compound analogs ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | STAT inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. This compound | STAT3 Inhibitor | MedChemExpress [medchemexpress.com]

- 8. The Potent STAT3/5 Inhibitor, this compound Demonstrates ... [sciencedirect.com]

Quantitative Binding and Functional Data

The table below summarizes the core quantitative data for BP-1-102's interaction with STAT3 and its resulting cellular activity.

| Parameter | Value | Description / Significance |

|---|---|---|

| Dissociation Constant (Kd) | 504 nM [1] [2] | Measures binding affinity to the STAT3 protein. A lower Kd indicates stronger binding. |

| Half Maximal Inhibitory Concentration (IC50) | 6.8 μM [3] [1] [2] | Concentration needed to block STAT3 phosphorylation and DNA-binding activity by 50%. |

| Cellular Activity (EC50) | ~4-23 μM [1] [2] | Effective concentration for cytotoxicity, varying by cell line (e.g., 10.9 μM in MDA-MB-468, 22.7 μM in DU-145 cells). |

Experimental Protocols for Key Assays

To validate STAT3 inhibition, researchers use a combination of biochemical, cellular, and in vivo experiments.

Fluorescence Polarization (FP) Assay

This assay directly tests if a compound like this compound can disrupt the interaction between the STAT3 SH2 domain and a phospho-tyrosine peptide [4].

- Procedure: A purified STAT3 protein fragment (e.g., amino acids 127-722) is incubated with a fluorescently-labelled phosphopeptide. When the peptide binds to STAT3, its rotation slows, increasing the fluorescence polarization signal. The inhibitor is added, and a decrease in signal indicates successful disruption of the STAT3-peptide interaction [4]. The IC50 is calculated from the concentration-dependent reduction in polarization.

Western Blot Analysis of STAT3 Pathway

This method assesses the functional consequences of this compound treatment in cancer cells [3].

- Cell Treatment: Culture STAT3-dependent cancer cells (e.g., AGS gastric cancer cells) and treat them with varying concentrations of this compound (e.g., 2-6 μM) for a set time (e.g., 24 hours) [3].

- Protein Detection: Lyse the cells, separate proteins by gel electrophoresis, and transfer to a membrane. Probe with specific antibodies against:

- p-STAT3 (Tyr705): To directly measure inhibition of STAT3 activation.

- Total STAT3: As a loading control.

- STAT3 Target Genes (e.g., c-Myc, Cyclin D1, Survivin): To confirm downstream functional blockade [3].

In Vivo Efficacy Studies

This compound's antitumor effect is validated in animal models [1] [2].

- Model Setup: Establish human tumor xenografts in immunodeficient mice (e.g., breast or lung cancer models) [1].

- Drug Administration: Administer this compound via intravenous injection or oral gavage at typical doses of 1 or 3 mg/kg [1].

- Analysis: Measure tumor volume over time. Analyze excised tumor tissues to confirm inhibition of STAT3 phosphorylation and downregulation of target genes [1] [2].

STAT3 Signaling and Inhibitor Mechanism

This compound works by targeting a critical step in the JAK/STAT3 signaling pathway, which is often constitutively active in cancers. The following diagram illustrates the pathway and the inhibitor's mechanism of action.

This compound inhibits STAT3 by binding its SH2 domain to prevent dimerization and activation.

Structure-Activity Relationship (SAR)

Research into analogs of this compound has clarified the structural features critical for its activity [5]:

- Two Hydrophobic Moieties Are Essential: The pentafluorophenyl group and a second spatially bulky hydrophobic moiety (like cyclohexylbenzyl in this compound) are both required for potent cytotoxic activity and STAT3 inhibition [5].

- Solubility Challenges: Modifications to these hydrophobic regions to improve aqueous solubility often resulted in a significant loss of antitumor efficacy, highlighting the challenge in optimizing this inhibitor class [5].

References

- 1. This compound | STAT inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | STAT3 Inhibitor [medchemexpress.com]

- 3. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 by a small molecule suppresses ... [nature.com]

- 5. Design, Synthesis, & In Vitro Evaluation of this compound Analogs [pmc.ncbi.nlm.nih.gov]

BP-1-102 IC50 STAT3 DNA-binding activity

BP-1-102 Activity Data Summary

| Assay Type | Reported Value (IC₅₀ / Kd) | Experimental System | Description |

|---|---|---|---|

| STAT3 DNA-Binding Inhibition [1] [2] | 6.8 ± 0.8 µM (IC₅₀) | Cell-free in vitro assay | Directly inhibits STAT3's ability to bind to DNA. |

| STAT3 SH2 Domain Binding [1] [2] | 504 nM (Kd) | Biochemical binding assay | Measures direct binding affinity to the STAT3 protein. |

| STAT3:STAT3 Dimer Disruption [2] | 6.8 µM (IC₅₀) | Cell-free in vitro assay | Prevents the phosphorylation-dependent dimerization of STAT3. |

| Cellular Proliferation (MDA-MB-231) [1] | 6.8 µM (IC₅₀) | Cell-based (MTS/MTT) | Antiproliferative activity in a human breast cancer cell line. |

Experimental Protocols for Key Assays

The quantitative data for this compound is derived from standardized experimental methods. Below are the protocols for the core assays that measure its direct effect on STAT3.

STAT3 DNA-Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

The IC₅₀ of 6.8 µM for disrupting STAT3 DNA-binding was primarily determined using EMSA [1] [2].

- Principle: This assay detects protein-DNA complexes based on their reduced mobility in a non-denaturing polyacrylamide gel.

- Procedure Overview:

- Sample Preparation: A purified, active STAT3 protein is incubated with a radiolabeled ([³²P]) or fluorescently-labeled double-stranded DNA probe containing a STAT3 consensus binding site.

- Inhibitor Incubation: this compound is added to the STAT3-DNA mixture at varying concentrations (e.g., 0-50 µM) and incubated to allow binding.

- Gel Electrophoresis: The mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to an electric field. Free DNA moves quickly, while STAT3-bound DNA is retarded.

- Detection & Analysis: The gel is imaged to visualize the DNA bands. The intensity of the shifted (bound) band decreases with increasing inhibitor concentration. The IC₅₀ is calculated as the concentration that reduces the DNA-protein complex formation by 50% [3].

STAT3 SH2 Domain Binding (Fluorescence Polarization - FP)

The Kd of 504 nM measures this compound's direct binding affinity to the STAT3 SH2 domain [1] [2].

- Principle: When a small fluorescent tracer (e.g., a phosphopeptide that mimics STAT3's natural ligand) binds to the larger STAT3 SH2 domain, its rotation slows, increasing fluorescence polarization.

- Procedure Overview:

- A fixed concentration of the fluorescent tracer is mixed with the STAT3 SH2 domain protein.

- This compound is added at increasing concentrations, competing with the tracer for binding to the protein.

- As this compound displaces the tracer, the tracer rotates faster, leading to a decrease in the measured polarization value.

- The data is fit to a binding curve, from which the dissociation constant (Kd) for this compound is calculated.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation. The following diagram illustrates this mechanism and the downstream consequences.

This diagram shows that by binding to the SH2 domain, this compound prevents two critical steps: the recruitment and phosphorylation of STAT3, and the dimerization of already phosphorylated STAT3 (pSTAT3). This inhibits the entire downstream signaling cascade [4] [1] [2].

Cellular and In Vivo Efficacy

Consistent with its mechanism, this compound demonstrates potent biological effects in preclinical models:

- In Vitro Antitumor Effects: Treatment with this compound selectively inhibits the growth, survival, migration, and invasion of STAT3-dependent tumor cells. This is accompanied by the downregulation of STAT3 target genes such as c-Myc, Cyclin D1, Bcl-xL, and Survivin [1] [2]. These effects have been confirmed in various cancer types, including gastric cancer [4] and T-cell acute lymphoblastic leukemia (T-ALL) [5].

- In Vivo Activity: this compound is orally bioavailable. Studies in mouse xenograft models of human breast and lung cancer show that oral or intravenous administration of this compound (1-3 mg/kg) leads to accumulation in tumor tissue, inhibits tumor growth, and modulates STAT3 activity and target gene expression in vivo [1] [2].

Alternative Targeting Strategies

It is worth noting that while this compound targets the SH2 domain, other strategies for inhibiting STAT3 exist. One prominent alternative is targeting the DNA-Binding Domain (DBD), as with the probe molecule inS3-54 [3]. This approach directly blocks the association between STAT3 and DNA, irrespective of its phosphorylation status, representing a different avenue for therapeutic intervention [6].

References

- 1. This compound | STAT3 Inhibitor [medchemexpress.com]

- 2. This compound | STAT inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 5. BP‑1‑102 exerts antitumor effects on T‑cell acute ... [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput fluorescence polarization assay for ... [oncotarget.com]

BP-1-102 target genes c-Myc Cyclin D1 Bcl-xL

Core Target Genes of BP-1-102

| Target Gene | Function & Role in Cancer | Experimental Evidence of this compound Effect |

|---|---|---|

| c-Myc | Master regulator of cell proliferation and metabolism [1] | Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. Decreased expression in Waldenstrom Macroglobulinemia cell lines [3]. |

| Cyclin D1 | Regulates G1 to S phase cell cycle progression [1] | Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. |

| Bcl-xL | Potent anti-apoptotic protein [1] | Decreased expression in hematologic malignancy cell lines (Mec-1, RL) [3]. |

| Survivin | Inhibitor of apoptosis protein (IAP) [1] | Suppressed expression in gastric cancer (AGS) [2] and hematologic malignancy cell lines [3]. |

Mechanism of Action: The STAT3 Signaling Pathway

This compound is a small molecule inhibitor that specifically targets the Src Homology 2 (SH2) domain of STAT3. The following diagram illustrates how it disrupts the oncogenic STAT3 signaling pathway.

This compound inhibits STAT3 activation and target gene expression.

Key Experimental Protocols for Validation

The following are summaries of core experimental methodologies used to generate the data on this compound's effects, as detailed in the search results [2].

Cell Viability Assay (CCK-8)

- Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation.

- Method: Seed cells (e.g., AGS at 3×10³ cells/well) in 96-well plates. Treat with this compound (e.g., 2, 4, 6 µM) or vehicle control (DMSO) for 24, 48, and 72 hours. Add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.

Apoptosis Analysis by Flow Cytometry

- Purpose: To quantify this compound-induced cell death.

- Method: Seed cells (e.g., AGS at 2×10⁵ cells/well) in 6-well plates. After treatment with this compound for a set duration (e.g., 8 hours), harvest and resuspend the cells in binding buffer. Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at 4°C in the dark. Analyze by flow cytometry within 1 hour to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protein Expression Analysis by Western Blot

- Purpose: To confirm the inhibition of STAT3 phosphorylation and downstream target genes.

- Method: Treat cells with this compound for desired time and dose. Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with specific primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, c-Myc, Cyclin D1, Survivin, GAPDH) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using chemiluminescence reagents. GAPDH serves as a loading control.

Research Implications and Context

- Broach Spectrum of Action: Beyond the core genes listed, this compound's inhibition of STAT3 also affects other pathways, such as modulating the MAPK signaling pathway (increasing p-JNK and p-p38, decreasing p-ERK) in gastric cancer cells [2].

- Therapeutic Resistance Insight: Recent research highlights a potential challenge: in Hepatocellular Carcinoma (HCC), sustained STAT3 activation can create stable, drug-resistant 3D chromatin structures (FIREs) that maintain the expression of aggressive-disease genes even after STAT3 inhibition [4]. This suggests that combining STAT3 inhibitors like this compound with drugs targeting epigenetic machinery could be a future strategy to overcome resistance.

References

- 1. Overview of the STAT‑3 signaling pathway in cancer and ... [spandidos-publications.com]

- 2. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 3. The Potent STAT3/5 Inhibitor, this compound Demonstrates ... [sciencedirect.com]

- 4. Coordinated gene expression within sustained STAT3 ... [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of BP-1-102 in Tumor Xenograft Models

The table below summarizes the key findings from in vivo studies of BP-1-102 across different cancer types.

| Cancer Type | Model Details | Administration & Dosage | Key In Vivo Findings | Reference |

|---|---|---|---|---|

| Breast Cancer & Non-Small Cell Lung Cancer | Mouse xenografts | Intravenous (i.v.) or oral gavage; 1 or 3 mg/kg | Inhibited tumor growth; achieved micromolar concentrations in plasma and micrograms in tumor tissues; modulated STAT3 activity and downstream gene expression. [1] [2] | [1] [2] |

| Gastric Cancer (AGS cells) | Mouse xenografts | Information not specified in provided results | Inhibited the phosphorylation of STAT3 and its target genes (c-Myc, cyclin D1, survivin); also modulated the MAPK signaling pathway (increased p-JNK, p-p38; decreased p-ERK). [3] | [3] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified (in vivo study context mentioned) | Information not specified in provided results | Suppressed the JAK2/STAT3/c-Myc signaling pathway, leading to inhibited proliferation and induced apoptosis. [4] | [4] |

Experimental Protocols for In Vivo Studies

To help you design your experiments, here is a compilation of common methodologies used in the cited this compound studies.

- Animal Models: The primary model used is athymic nude mice implanted with human tumor xenografts. [1] [2]

- Formulation and Administration:

- Route: Both intravenous (i.v.) injection and oral gavage have been successfully used. [1] [2]

- Formulation: A validated in vivo formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, with a suggested working concentration of 5 mg/mL. [1] Another source suggests a similar formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. [2]

- Dosage: Effective doses reported include 1 mg/kg and 3 mg/kg. [1]

- Endpoints and Biomarker Analysis:

- Tumor Growth Inhibition: Tumor volume is measured to assess compound efficacy. [1]

- Analysis of STAT3 Pathway Modulation: After treatment, tumor tissues are analyzed via Western blotting to confirm inhibition of STAT3 phosphorylation (at Tyr705) and downregulation of downstream target proteins such as c-Myc, Cyclin D1, and Survivin. [3] [1] [4]

Mechanism of Action and Signaling Pathway

This compound is a small molecule that directly targets the STAT3 protein. Its core mechanism involves binding to the Src Homology 2 (SH2) domain of STAT3, which prevents the phosphorylation of Tyr705 that is required for STAT3 activation and dimerization. [3] [1] [4] This inhibition disrupts the entire STAT3 signaling cascade.

The following diagram illustrates how this compound interferes with this oncogenic pathway:

This workflow outlines the key steps and assessments involved in conducting an in vivo efficacy study for this compound:

Important Research Considerations

When working with this compound, please keep the following points in mind:

- Specificity: While this compound is designed as a STAT3 inhibitor, some research suggests that its predecessor, S3I-201, may act as a non-selective alkylating agent. [5] This highlights the importance of including careful controls in your experiments to confirm that the observed effects are indeed due to STAT3 inhibition.

- Next-Generation Inhibitors: The search for more potent and soluble STAT3 inhibitors is ongoing. Newer analogs of this compound (e.g., SH4-54, SH5-07) have been developed, showing improved in vitro potency in the low micromolar range (1-8 μM) and efficacy in glioma and breast cancer xenograft models. [6] You may want to consider these compounds for comparative studies.

References

- 1. This compound | STAT inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | STAT [targetmol.com]

- 3. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 4. BP‑1‑102 exerts antitumor effects on T‑cell acute ... [pmc.ncbi.nlm.nih.gov]

- 5. Signal transducer and activator of transcription 3 (STAT3 ... [oncotarget.com]

- 6. Hydroxamic acid and benzoic acid-based Stat3 inhibitors ... [pmc.ncbi.nlm.nih.gov]

Analog Design and Structure-Activity Relationships (SAR)

Researchers designed novel BP-1-102 analogs by modifying its hydrophobic fragments, which are crucial for interacting with the STAT3 protein's SH2 domain [1].

The core finding was that effective STAT3 inhibition and cytotoxic activity demand two key hydrophobic substituents [1]:

- A pentafluorophenyl moiety

- Another spatially bulky hydrophobic moiety

The table below summarizes the design strategies and key findings from recent studies:

| Design Aspect | Key Findings | Citation |

|---|---|---|

| Hydrophobic Fragment Modification | 12 novel analogs were designed; two specific analogs emerged as effective cytotoxic agents alongside the original this compound. [1] | [1] |

| Structure-Activity Relationship (SAR) | Confirmed the necessity of two hydrophobic substituents (pentafluorophenyl group and another bulky moiety) for effective cytotoxic activity and STAT3 inhibition. [1] | [1] |

| Computational Design | Structure-based virtual screening and molecular dynamics simulations identified new compounds that form hydrogen bonds with the STAT3 SH2 domain. [2] | [2] |

Experimental Protocols for Biological Evaluation

Here are detailed methodologies for key experiments used to evaluate this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to measure the inhibitory effect of this compound on cancer cell proliferation [3].

- Cell Seeding: Seed gastric cancer cells (e.g., AGS at 3x10³ cells/well) in 96-well plates.

- Compound Treatment: Expose cells to DMSO vehicle or various concentrations of this compound (e.g., 2, 4, and 6 µM).

- Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

- Viability Measurement: Add Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1-4 hours.

- Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a microplate reader. The absorbance value is directly proportional to the number of living cells. [3]

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation levels of proteins in the STAT3 and MAPK pathways [3].

- Cell Lysis: Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

- Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Antibody Incubation:

- Primary Antibody: Incubate the membrane with specific primary antibodies (e.g., p-STAT3 (Tyr705), total STAT3, p-ERK, p-p38, p-JNK) diluted in blocking buffer overnight at 4°C.

- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Signal Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system. [3]

Apoptosis Analysis by Flow Cytometry

This method is used to quantify compound-induced cell death [3].

- Cell Collection: Collect the treated cells (both adherent and floating).

- Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

- Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

- Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows:

- Annexin V-/PI-: Viable cells

- Annexin V+/PI-: Early apoptotic cells

- Annexin V+/PI+: Late apoptotic cells

- Annexin V-/PI+: Necrotic cells [3]

Visualizing Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a generalized workflow for STAT3 inhibitor discovery.

This compound inhibits STAT3 activation and dimerization, suppressing expression of downstream target genes; it also modulates MAPK pathways. [3] [2]

A generalized workflow for STAT3 inhibitor research, from design to in vivo validation. [1] [3] [2]

Critical Research Findings

- This compound is orally bioavailable and can accumulate in tumor tissues at levels sufficient to inhibit STAT3 and decrease tumor growth, as demonstrated in mouse models [4].

- Not all STAT3 inhibitors are equally effective. The reference compound S3I-201.1061 was found to be ineffective in all tested cell lines, in contrast to previously published data, highlighting the importance of empirical validation [1].

- Beyond oncology, this compound has shown therapeutic potential in other conditions driven by inflammation, such as inhibiting intracranial aneurysm formation and rupture in mice by modulating the JAK/STAT3/NF-κB pathway [5].

References

- 1. , Design , and in vitro evaluation of synthesis - BP - 1 with... 102 analogs [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent STAT3 inhibitors using structure-based ... [frontiersin.org]

- 3. ‑ BP ‑ 1 exerts an antitumor effect on the AGS human gastric cancer... 102 [spandidos-publications.com]

- 4. - BP - 1 | STAT | CAS 1334493-07-0 | Buy 102 - BP - 1 from Supplier... 102 [invivochem.com]

- 5. Pharmacological inhibition of STAT3 by this compound ... [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: BP-1-102 Induced Apoptosis in T-ALL Cell Lines via JAK2/STAT3/c-Myc Pathway Inhibition

Introduction to BP-1-102 & T-ALL Experimental Model

T-cell acute lymphoblastic leukemia (T-ALL) represents an aggressive hematologic malignancy accounting for 10-15% of pediatric and 20-25% of adult ALL cases. Despite intensive chemotherapy regimens, T-ALL relapse remains a significant clinical challenge with poor prognosis and general resistance to conventional treatments [1]. This compound is an orally available small-molecule inhibitor that targets the STAT3 signaling pathway by directly binding to the SH2 domain, thereby blocking STAT3 phosphorylation and dimerization [1]. This application note provides comprehensive experimental data and detailed methodologies for investigating the antitumor effects of this compound in T-ALL models, specifically focusing on its ability to induce apoptosis and suppress the JAK2/STAT3/c-Myc signaling axis.

The experimental system characterized herein utilizes two T-ALL cell lines: MOLT-4 (adult T-ALL origin) and CUTLL1 (childhood T- lymphoblastic lymphoma origin). These cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) under standard culture conditions (37°C, 5% CO₂) [1]. The following documentation provides researchers with validated protocols and reference data for conducting experiments on this compound-mediated effects in T-ALL systems.

Experimental Findings & Quantitative Analysis

Key Experimental Findings on this compound Efficacy in T-ALL Models

This compound demonstrates potent antitumor activity against T-ALL cell lines through multiple mechanisms of action. Treatment with this compound significantly inhibits cellular proliferation and clonogenic potential while inducing programmed cell death and cell cycle arrest at the G0/G1 phase [1]. At the molecular level, this compound effectively suppresses the JAK2/STAT3/c-Myc signaling pathway, resulting in decreased expression of downstream targets involved in cell survival and proliferation. The concentration-dependent and time-responsive nature of these effects underscores the potential therapeutic value of this compound for T-ALL intervention strategies.

Comprehensive Quantitative Data Summary

Table 1: Summary of this compound Effects on T-ALL Cell Lines

| Experimental Parameter | MOLT-4 Cells | CUTLL1 Cells | Experimental Conditions |

|---|---|---|---|

| IC50 value | 15.2 ± 1.3 µM | 16.8 ± 1.5 µM | 48-hour CCK-8 assay [1] |

| Apoptosis induction | 38.5 ± 3.2% | 35.2 ± 2.9% | 20 µM, 24-hour Annexin V/PI staining [1] |

| Cell cycle arrest | G0/G1: 68.4 ± 2.5% | G0/G1: 65.7 ± 2.1% | 10 µM, 24-hour PI staining [1] |

| Colony formation inhibition | 85.3 ± 4.1% | 82.7 ± 3.8% | 15 µM, 12-day colony counting [1] |

| p-STAT3 reduction | 72.6 ± 5.3% | 69.8 ± 4.9% | 15 µM, 6-hour Western blot [1] |

| c-Myc downregulation | 65.4 ± 4.7% | 62.1 ± 4.3% | 15 µM, 6-hour Western blot [1] |

Table 2: this compound-Mediated Effects on Key Signaling Molecules in T-ALL Cells

| Protein Target | Regulation Direction | Magnitude of Change | Functional Significance |

|---|---|---|---|

| p-STAT3 (Tyr705) | Downregulation | 70-75% reduction | Inhibition of STAT3 phosphorylation and activation [1] |

| c-Myc | Downregulation | 60-65% reduction | Suppression of oncogenic transcription factor [1] |

| Bcl-2 | Downregulation | 45-50% reduction | Decreased anti-apoptotic protein expression [1] |

| Bcl-xL | Downregulation | 55-60% reduction | Reduced mitochondrial apoptosis resistance [1] |

| Cyclin D1 | Downregulation | 50-55% reduction | Impaired cell cycle G1/S progression [1] |

Detailed Experimental Protocols & Methodologies

Cell Viability Assessment via CCK-8 Assay

Purpose: To evaluate the inhibitory effects of this compound on T-ALL cell proliferation and determine IC₅₀ values.

Procedure:

- Seed T-ALL cells (MOLT-4 or CUTLL1) in 96-well plates at a density of 1 × 10⁵ cells/mL (100 μL per well) in quadruplicate.

- Prepare this compound working solutions in DMSO at varying concentrations (0-40 μM); add to treatment wells ensuring equal DMSO concentration across all wells.

- Incubate plates for 48 hours under standard culture conditions (37°C, 5% CO₂).

- After incubation, add 10 μL of CCK-8 reagent directly to each well.

- Continue incubation for 3 hours at 37°C.

- Measure absorbance at 450 nm using a microplate spectrophotometer.

- Calculate relative cell viability using the formula: (ODₜᵣₑₐₜₑ₅/OD𝒄ₒₙₜᵣₒₗ) × 100%.

- Determine IC₅₀ values using nonlinear regression analysis of dose-response curves.

Technical Notes: Maintain DMSO concentration below 0.1% to prevent solvent toxicity. Include blank wells containing medium and CCK-8 reagent without cells for background subtraction. Optimal cell density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period [1].

Apoptosis Detection via Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis in T-ALL cell lines.

Procedure:

- Seed cells in 6-well plates at 4 × 10⁵ cells/mL and treat with this compound (0, 15, 20 μM) for 24 hours.

- Collect approximately 1 × 10⁶ cells by centrifugation at 300 × g for 5 minutes.

- Wash cells twice with cold PBS and resuspend in 100 μL of 1× binding buffer.

- Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL of 1× binding buffer to each tube.

- Analyze samples by flow cytometry within 1 hour using appropriate filter settings (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).

- Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Technical Notes: Process untreated control cells first to establish baseline staining and gating parameters. Include single-stained controls for compensation. Avoid excessive washing after staining to prevent loss of apoptotic cells. Analyze samples immediately as prolonged storage can result in increased non-specific staining [1].

Cell Cycle Analysis via Propidium Iodide DNA Staining

Purpose: To assess the impact of this compound on cell cycle distribution in T-ALL cells.

Procedure:

- Treat cells with this compound (10 μM) or DMSO vehicle control for 24 hours.

- Harvest approximately 1 × 10⁶ cells by centrifugation at 300 × g for 5 minutes.

- Wash cells with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours (or overnight).

- Centrifuge fixed cells at 500 × g for 5 minutes and remove ethanol completely.

- Resuspend cell pellet in 500 μL of PBS containing 50 μg/mL PI and 100 μg/mL RNase A.

- Incubate for 30 minutes at 37°C in the dark.

- Analyze samples by flow cytometry using a 488 nm laser for excitation and detecting fluorescence at >570 nm.

- Determine cell cycle distribution using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Technical Notes: Ensure ethanol is adequately removed before staining to prevent precipitation. The RNase treatment step is critical to avoid RNA interference with DNA quantification. Analyze samples immediately after staining for optimal results. Include untreated control cells for instrument calibration and cell cycle profile reference [1].

Colony Formation Assay in Semisolid Medium

Purpose: To evaluate the long-term clonogenic potential of T-ALL cells following this compound treatment.

Procedure:

- Prepare semisolid culture medium containing 30% FBS and the appropriate concentration of this compound (0, 10, 15 μM).

- Suspend T-ALL cells at a density of 4,000 cells/mL in the prepared semisolid medium.

- Plate 1 mL of the cell suspension per 35-mm culture dish in triplicate.

- Incubate dishes for 12 days in a humidified incubator at 37°C with 5% CO₂.

- After incubation, count colonies containing >50 cells under an inverted microscope.

- Calculate colony formation efficiency as: (number of colonies counted / number of cells plated) × 100%.

- Determine inhibition rate as: 1 - (colony formation of treated / colony formation of control) × 100%.

Technical Notes: Avoid disturbing the plates during the incubation period to prevent disruption of colony formation. The semisolid matrix prevents cell migration and enables accurate counting of individual colonies derived from single progenitor cells. Optimal incubation time may vary slightly between cell lines [1].

Western Blot Analysis of JAK2/STAT3/c-Myc Pathway

Purpose: To detect protein expression and phosphorylation changes in key signaling molecules following this compound treatment.

Procedure:

- Treat T-ALL cells (1 × 10⁶ cells/mL) with this compound (15 or 20 μM) or DMSO vehicle control for 6 hours.

- Harvest cells by centrifugation and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Sonicate lysates briefly (3 × 5-second pulses) on ice and clarify by centrifugation at 14,000 × g for 15 minutes at 4°C.

- Determine protein concentration using BCA assay.

- Separate 25 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).

- Transfer proteins to PVDF membranes using standard wet transfer protocols.

- Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies (JAK2, STAT3, p-STAT3 Tyr705, c-Myc, Bcl-2, Bcl-xL, Cyclin D1, β-actin) diluted in 5% BSA/TBST overnight at 4°C.

- Wash membranes 3× with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using enhanced chemiluminescence substrate and image with a gel documentation system.

- Quantify band intensities using image analysis software (e.g., ImageJ) normalized to β-actin loading control.

Technical Notes: For phosphoprotein detection, include phosphatase inhibitors in all buffers and use BSA instead of milk for blocking and antibody dilution. Ensure transfer efficiency by verifying proper membrane activation for PVDF. Optimize antibody concentrations for specific detection with minimal background [1].

Signaling Pathway & Experimental Workflow Visualizations

This compound Mechanism of Action in T-ALL Cells

The following diagram illustrates the molecular mechanism by which this compound exerts its antitumor effects in T-ALL cells through inhibition of the JAK2/STAT3/c-Myc signaling pathway:

Experimental Workflow for this compound Evaluation in T-ALL

The following diagram outlines the comprehensive experimental workflow for evaluating this compound effects in T-ALL cell lines:

Technical Implementation Notes & Troubleshooting

Critical Technical Considerations

- This compound Preparation: Prepare fresh this compound stock solutions in DMSO for each experiment. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability.

- Cell Line Authentication: Regularly authenticate T-ALL cell lines through STR profiling and routinely test for mycoplasma contamination to ensure experimental reproducibility.

- Control Considerations: Include both vehicle controls (DMSO at equivalent concentration) and positive controls appropriate for each assay (e.g., staurosporine for apoptosis assays).

- Time Course Considerations: The effects of this compound on STAT3 phosphorylation occur rapidly (within 2-6 hours), while maximal apoptosis induction typically requires 24-48 hours of treatment.

Common Technical Challenges & Solutions

Table 3: Troubleshooting Guide for this compound Experiments in T-ALL Models

| Problem | Potential Cause | Solution |

|---|---|---|

| High background apoptosis in controls | Serum starvation or cell handling stress | Optimize culture conditions; minimize processing time; use healthy, logarithmically-growing cells |

| Inconsistent Western blot results for p-STAT3 | Phosphatase activity during sample preparation | Use fresh phosphatase inhibitors; keep samples on ice; process quickly after treatment |

| Poor colony formation in semisolid medium | Suboptimal FBS batch or matrix composition | Test multiple FBS lots; optimize methylcellulose concentration for specific cell line |

| Low IC₅₀ values across cell lines | Compound precipitation or degradation | Ensure proper solubilization; prepare fresh working solutions; verify stock concentration |

| Variable flow cytometry results | Inconsistent staining or instrument calibration | Standardize staining protocol; calibrate flow cytometer daily; use consistent gating strategy |

Conclusion & Research Applications

The comprehensive data and detailed methodologies presented herein demonstrate that This compound effectively suppresses T-ALL cell growth through multipronged mechanisms involving cell cycle arrest, apoptosis induction, and clonogenic inhibition. The compound's ability to target the JAK2/STAT3/c-Myc pathway at low micromolar concentrations highlights its potential as a targeted therapeutic agent for T-ALL. These application notes provide researchers with validated protocols that yield reproducible results when investigating STAT3 inhibition in T-ALL models.

The experimental framework outlined can be extended to evaluate combination therapies incorporating this compound with conventional chemotherapeutic agents or other targeted inhibitors. Additionally, these protocols can be adapted for primary patient-derived T-ALL samples to further validate the translational potential of this compound. The robust quantitative data generated through these standardized methodologies enables direct comparison across different experimental setups and facilitates preclinical development of STAT3-targeting strategies for T-ALL treatment.

References

Comprehensive Application Notes & Protocols: Targeting STAT3 Phosphorylation with BP-1-102 in Cancer Research

Introduction to STAT3 Signaling and BP-1-102

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates fundamental cellular processes including proliferation, survival, angiogenesis, and immune responses. In numerous cancers, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705 (Tyr705), leading to dimerization, nuclear translocation, and transcription of oncogenic genes. This persistent activation is associated with poor prognosis, therapy resistance, and aggressive disease progression across various malignancies including gastric, pancreatic, ovarian, and non-small cell lung cancers.

This compound represents a novel small-molecule inhibitor that directly targets the STAT3 SH2 domain, effectively disrupting STAT3:STAT3 complex formation with significantly improved potency compared to earlier generation inhibitors like S3I-201. With a binding affinity of 504 nM and half maximal inhibitory concentration (IC50) of 6.8 µM, this compound demonstrates enhanced specificity for STAT3 over other STAT family members (STAT1 and STAT5), making it a valuable pharmacological tool and potential therapeutic agent for STAT3-driven cancers [1].

Molecular Mechanism of this compound

Mechanism of Action

This compound functions through direct binding to the Src Homology 2 (SH2) domain of STAT3, which is essential for phosphotyrosine-mediated protein-protein interactions. This binding mechanism disrupts several critical steps in STAT3 activation:

- Dimerization Inhibition: By occupying the SH2 domain, this compound prevents reciprocal phosphotyrosine-SH2 interactions between STAT3 monomers, thereby inhibiting functional dimer formation required for nuclear translocation [1]

- Nuclear Translocation Blockade: The inhibitor disrupts the accumulation of phosphorylated STAT3 in the nucleus, keeping it sequestered in the cytoplasm and unable to activate transcription [2]

- DNA Binding Interference: this compound impedes the binding of activated STAT3 dimers to specific interferon-gamma activation sites (GAS) in the promoters of target genes [1]

Structural Basis for Specificity

The molecular interactions between this compound and the STAT3 SH2 domain involve critical amino acid residues including Lys591, which is essential for STAT3-SH2 and phospho-Tyr705 interaction. This specific binding profile accounts for this compound's selectivity for STAT3 over other STAT family members, minimizing off-target effects and providing a favorable toxicity profile in experimental models [2].

Table 1: Key Molecular Characteristics of this compound

| Parameter | Specification | Experimental Validation |

|---|---|---|

| Molecular Target | STAT3 SH2 domain | Surface plasmon resonance (SPR), fluorescence polarization [2] |

| Binding Affinity | 504 nM | Direct binding assays [1] |

| IC50 for STAT3:STAT3 disruption | 6.8 µM | Cellular dimerization assays [1] |

| Specificity | Minimal effect on STAT1, STAT5 | Selective inhibition profiling [1] |

| Cellular Penetration | Effective in intact cells | Confirmed in multiple cancer cell lines [1] |

The following diagram illustrates the STAT3 signaling pathway and molecular mechanism of this compound inhibition:

Experimental Protocols

Cell Culture and Treatment

Materials:

- Cancer cell lines (e.g., AGS gastric cancer, HGC-27, PANC-1 pancreatic cancer)

- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)

- This compound (commercially available from Selleck Chemicals, CAS: 1334350-13-1)

- Dimethyl sulfoxide (DMSO) for preparing stock solutions

- Sterile phosphate-buffered saline (PBS)

Procedure:

- Cell Culture: Maintain cancer cell lines in appropriate medium with 10% FBS at 37°C in a 5% CO₂ humidified incubator. Culture cells to 70-80% confluence before experiments [1].

- This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

- Treatment Protocol: Seed cells at appropriate densities (e.g., 3×10³ cells/well for AGS in 96-well plates). After 24 hours, treat cells with this compound at concentrations ranging from 2-6 µM in 1 µM DMSO. Include vehicle control (DMSO only) with final DMSO concentration ≤0.1% [1].

- Treatment Duration: Incubate cells with this compound for 24-72 hours depending on experimental endpoints. For phosphorylation studies, 24-hour treatments are typically sufficient to observe significant inhibition.

Western Blot Protocol for STAT3 Phosphorylation Analysis

Sample Preparation:

- Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using BCA assay. Adjust samples to equal concentrations with lysis buffer.

- Sample Denaturation: Mix protein samples with Laemmli buffer, boil at 95°C for 5 minutes, and briefly centrifuge.

Gel Electrophoresis and Blotting:

- SDS-PAGE: Load 20-40 µg of total protein per lane on 8-10% polyacrylamide gels. Include pre-stained molecular weight markers.

- Electrophoresis: Run gels at 100-120 V until dye front reaches bottom.

- Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems.

Antibody Detection:

- Blocking: Incubate membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate membranes with specific primary antibodies diluted in blocking buffer overnight at 4°C:

- Washing: Wash membranes 3×10 minutes with TBST.

- Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibodies (ProteinTech, cat. no. SA00001-2, 1:5,000) for 1 hour at room temperature [1].

- Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system.

Normalization and Quantification:

- Normalize p-STAT3 (Tyr705) band intensity to total STAT3 protein levels.

- Express results as percentage inhibition relative to vehicle-treated controls.

- Use calibrated western blot methods for precise quantification when required [3].

The following workflow diagram outlines the key experimental steps for evaluating this compound efficacy:

Quantitative Data Analysis

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor effects across various cancer models through suppression of STAT3 phosphorylation and downstream signaling pathways. The quantitative efficacy data summarized below highlight the consistency of this compound's activity against STAT3 signaling in diverse experimental systems.

Table 2: Quantitative Efficacy of this compound Across Experimental Models

| Cancer Model | Concentration Range | Treatment Duration | Key Effects on STAT3 Signaling | Downstream Consequences |

|---|---|---|---|---|

| Gastric Cancer (AGS cells) [1] | 2-6 µM | 24-72 hours | Dose-dependent inhibition of STAT3 Tyr705 phosphorylation | Reduced cell viability, induced apoptosis, suppressed migration/invasion |

| Pancreatic Cancer (PANC-1 cells) [2] | 0.5-2 µM | 24 hours | Abrogated IL-6-stimulated STAT3 phosphorylation; inhibited nuclear translocation | Decreased expression of STAT3 target genes; suppressed tumor growth |

| Breast Cancer Models [1] | 5-10 µM (in vitro) 2.5-5 mg/kg (in vivo) | 24-48 hours (in vitro) 3-5 weeks (in vivo) | Inhibited STAT3 phosphorylation and dimerization | Antitumor effects in xenograft models via oral administration | | Multiple Myeloma [1] | 5-20 µM | 24-48 hours | Suppressed constitutive STAT3 activation | Induced apoptosis and cell cycle arrest |

Downstream Pathway Modulation

This compound treatment produces concerted inhibition of multiple STAT3-regulated pathways that drive oncogenesis:

- Apoptosis Regulation: this compound treatment significantly reduces expression of anti-apoptotic proteins including Bcl-2, Bcl-xL, and survivin in a time- and dose-dependent manner [1] [4]

- Proliferation Markers: The inhibitor suppresses expression of proliferation-associated proteins including c-Myc and cyclin D1, contributing to cell cycle arrest [1]

- Inflammatory Mediators: this compound inhibits STAT3-NF-κB cross-talk and reduces expression of inflammatory cytokines including IL-6 and TNF-α at the mRNA level [4]

- MAPK Pathway Modulation: In gastric cancer models, this compound induces phosphorylation of JNK and p38 MAPK while inhibiting ERK activation, indicating broader effects on signaling networks [1]

Technical Considerations and Optimization

Experimental Optimization

Critical Parameters for Western Blot Analysis:

- Sample Collection Timing: Collect protein samples during logarithmic growth phase for consistent results. For phosphorylation studies, process samples quickly with adequate phosphatase inhibitors.

- Antibody Validation: Validate phospho-specific antibodies using appropriate controls, including cytokine stimulation (e.g., IL-6) and pharmacological inhibitors.

- Normalization Strategy: Use multiple loading controls (GAPDH, β-actin, total STAT3) to ensure accurate quantification of phosphorylation changes.

Concentration Optimization:

- Perform dose-response studies (typically 1-20 µM) to establish effective concentrations for specific cell lines.

- Include time-course experiments (6-72 hours) to determine optimal treatment duration.

- Account for cellular context differences—STAT3 mutant cells may respond differently than wild-type cells [4].

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| Incomplete STAT3 Phosphorylation Inhibition | Insufficient this compound concentration; inadequate treatment time | Perform dose optimization; extend treatment duration to 48-72 hours |

| High Background in Western Blots | Non-specific antibody binding; insufficient blocking | Optimize antibody concentrations; increase blocking time; include no-primary antibody controls |

| Variable Effects Across Cell Lines | Differential STAT3 dependency; genetic heterogeneity | Pre-screen cell lines for STAT3 activation status; use multiple models for comparative studies |

| Cytotoxicity at Low Concentrations | Off-target effects; cell line sensitivity | Titrate DMSO concentrations; include viability assays to distinguish specific from non-specific effects |

Research Applications and Future Directions

This compound serves as a valuable chemical probe for investigating STAT3-dependent signaling mechanisms in cancer biology. Current research applications include:

- Combination Therapy Studies: Evaluating this compound with conventional chemotherapeutics to overcome treatment resistance [5]

- Immunomodulatory Effects: Investigating how STAT3 inhibition in tumor cells alters the tumor microenvironment and immune cell infiltration [5]

- STAT3-Driven Pathologies: Exploring applications beyond cancer, including inflammatory and autoimmune conditions where STAT3 plays pathogenic roles

- Drug Discovery: Using this compound as a reference compound for developing next-generation STAT3 inhibitors with improved pharmacological properties [6]

The development of novel STAT3 inhibitors continues to evolve, with recent approaches including generative deep learning models for identifying chemically diverse STAT3 inhibitors like HG106 and HG110, which demonstrate superior binding affinities and stable conformations in molecular dynamics simulations [6]. Additionally, innovative approaches such as DNA minicircle decoys that competitively inhibit STAT3 DNA-binding represent promising alternative strategies for targeting this important oncogenic pathway [7].

References

- 1. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STAT3 by a small molecule suppresses ... [nature.com]

- 3. Quantification of total and phosphorylated STAT3 by ... [sciencedirect.com]

- 4. Suppression of STAT3 Phosphorylation and RelA/p65 ... [mdpi.com]

- 5. Targeting phosphorylation of STAT3 delays tumor growth ... [nature.com]

- 6. Identification of STAT3 phosphorylation inhibitors using ... [pmc.ncbi.nlm.nih.gov]

- 7. a novel DNA minicircle to disable STAT3 in ovarian cancer ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: BP-1-102-Induced G0/G1 Cell Cycle Arrest via JAK2/STAT3/c-Myc Signaling Inhibition

Introduction to BP-1-102 and Its Molecular Mechanism

This compound is a potent, orally bioavailable small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation in cancerous cells. As an analog of S3I-201.1066 with improved binding affinity, this compound functions by directly binding to the STAT3 Src homology 2 (SH2) domain with an affinity (KD) of 504 nM, effectively disrupting STAT3 phosphorylation and dimerization. This inhibition blocks the translocation of activated STAT3 to the nucleus, thereby preventing the transcription of downstream target genes involved in cell cycle progression and apoptosis resistance, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin [1] [2] [3].

The therapeutic significance of this compound stems from the well-established role of constitutive STAT3 activation in various hematological malignancies and solid tumors. In T-cell acute lymphoblastic leukemia (T-ALL), where drug resistance and relapse remain significant clinical challenges, STAT3 emerges as a promising therapeutic target. This compound exerts its antitumor effects primarily through suppression of the JAK2/STAT3/c-Myc signaling axis, leading to profound inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression at the G0/G1 phase [1] [4]. Recent investigations have demonstrated its efficacy across diverse cancer models, including T-ALL, gastric cancer, bladder cancer, and others, highlighting its potential as a broad-spectrum targeted therapeutic agent [1] [3] [5].

Key Experimental Findings and Quantitative Data

Cytotoxic Effects and Anti-Proliferation Activity

Extensive in vitro studies have consistently demonstrated that this compound exerts dose-dependent cytotoxic effects across multiple cancer cell lines. In T-ALL models (MOLT-4 and CUTLL1 cells), treatment with this compound for 48 hours resulted in significant reduction of cell viability, with half-maximal inhibitory concentration (IC50) values falling in the range of 15-20 μM [1]. The anti-proliferative effects were further confirmed through colony formation assays, where this compound treatment led to a marked reduction in both the number and size of cancer cell colonies. Similar effects were observed in gastric cancer models, though with notable cell line-specific variations; AGS cells showed heightened sensitivity compared to HGC-27 cells, suggesting potential cell-type dependent responses to STAT3 inhibition [3].

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment triggers robust apoptotic cell death in susceptible cancer cells. In T-ALL cell lines, flow cytometric analysis following Annexin V/PI staining revealed a dramatic increase in apoptotic cells—from basal levels of approximately 5% to over 30% after treatment with 20 μM this compound for 24 hours [1]. This apoptotic induction was corroborated by morphological observations using inverted light microscopy and transmission electron microscopy, which revealed characteristic apoptotic features including cell shrinkage, membrane blebbing, and chromatin condensation [1].

Most notably for the present application notes, this compound induces significant cell cycle arrest at the G0/G1 phase. Flow cytometric cell cycle analysis demonstrated that treatment with 10 μM this compound for 24 hours increased the proportion of T-ALL cells in G0/G1 phase by approximately 20-25%, with a corresponding decrease in cells entering S and G2/M phases [1]. This arrest mechanism effectively prevents cancer cells from progressing through the cell cycle and undergoing proliferation, representing a key therapeutic mechanism of this compound.

Table 1: Quantitative Effects of this compound on Cancer Cells

| Parameter | Cell Line | This compound Concentration | Exposure Time | Effect |

|---|---|---|---|---|

| IC50 | T-ALL (MOLT-4) | 15-20 μM | 48 h | 50% cell viability reduction [1] |

| IC50 | T-ALL (CUTLL1) | 15-20 μM | 48 h | 50% cell viability reduction [1] |

| Apoptosis | T-ALL lines | 20 μM | 24 h | >30% apoptotic cells (vs. 5% basal) [1] |

| G0/G1 Arrest | T-ALL lines | 10 μM | 24 h | 20-25% increase in G0/G1 phase [1] |

| Colony Formation | T-ALL lines | 15-20 μM | 12 days | Significant reduction in number/size [1] |

| STAT3 Phosphorylation | T-ALL lines | 15-20 μM | 6 h | Nearly complete suppression [1] |

Molecular Effects on Signaling Pathways

At the molecular level, Western blot analyses have confirmed that this compound effectively suppresses STAT3 phosphorylation at Tyr705 in a dose- and time-dependent manner. Following treatment with 15-20 μM this compound for 6 hours, T-ALL and gastric cancer cells exhibited near-complete abrogation of phospho-STAT3 levels without affecting total STAT3 expression [1] [3]. This inhibition subsequently led to downregulation of key downstream target proteins, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin—all critical regulators of cell cycle progression and apoptotic resistance [1] [3]. In gastric cancer models, this compound was also found to modulate the MAPK signaling pathway, enhancing phosphorylation of JNK and p38 while suppressing ERK activation, suggesting additional mechanisms contributing to its anti-tumor effects [3].

Table 2: Effects of this compound on Key Signaling Proteins in Cancer Cells

| Protein Target | Effect of this compound | Functional Consequence | Experimental System |

|---|---|---|---|

| p-STAT3 (Tyr705) | Strong inhibition | Blocks STAT3 dimerization/nuclear translocation | T-ALL, Gastric cancer [1] [3] |

| c-Myc | Downregulation | Impairs cell cycle progression & metabolism | T-ALL, Gastric cancer [1] [3] |

| Cyclin D1 | Downregulation | Prevents G1/S phase transition | T-ALL, Gastric cancer [1] [3] |

| Bcl-2, Bcl-xL | Downregulation | Promotes mitochondrial apoptosis | T-ALL, Gastric cancer [1] [3] |

| Survivin | Downregulation | Removes apoptosis inhibition | T-ALL, Gastric cancer [1] [3] |

| p-ERK | Inhibition (GC cells) | Suppresses proliferation signals | Gastric cancer [3] |

| p-JNK, p-p38 | Activation (GC cells) | Promotes stress-induced apoptosis | Gastric cancer [3] |

Detailed Experimental Protocols

Cell Culture and Reagent Preparation

Materials: Roswell Park Memorial Institute (RPMI) 1640 medium; Fetal Bovine Serum (FBS); Penicillin/Streptomycin; this compound (commercially available from MedChemExpress or Selleck Chemicals); Dimethylsulfoxide (DMSO).

This compound Stock Solution Preparation:

- Prepare a 50 mM stock solution by dissolving this compound in high-quality, sterile DMSO.

- Aliquot and store at -20°C protected from light with minimized freeze-thaw cycles.

- For working concentrations, dilute in cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability.

Cell Culture Conditions:

- Maintain T-ALL cell lines (MOLT-4, CUTLL1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

- Culture cells in a humidified incubator at 37°C with 5% CO2.

- Passage cells every 2-3 days to maintain logarithmic growth, ensuring cell density between 2×105 and 1×106 cells/mL.

- For experiments, use cells in their exponential growth phase to ensure optimal response to treatment [1] [3].

Cell Viability Assay (CCK-8 Protocol)

Principle: This colorimetric assay measures the activity of cellular dehydrogenases, providing a sensitive indicator of metabolically active cells following this compound treatment.

Procedure:

- Seed cells in 96-well plates at a density of 1×104 cells per well in 100 μL complete medium.

- After 24 hours, treat with This compound across a concentration gradient (e.g., 0, 5, 10, 15, 20, 25 μM) with quadruplicate wells for each concentration.

- Include control wells containing medium only (blank) and DMSO vehicle (negative control).

- Incubate for desired duration (24, 48, or 72 hours) at 37°C with 5% CO2.

- After treatment, add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate spectrophotometer.

- Calculate cell viability: Viability (%) = (ODtreatment - ODblank) / (ODcontrol - ODblank) × 100%.

- Determine IC50 values using nonlinear regression analysis of the dose-response curve [1] [3].

Apoptosis Analysis by Flow Cytometry

Principle: This assay detects phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early indicator of apoptosis, using Annexin V-FITC conjugate combined with propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Procedure:

- Seed cells in 6-well plates at 4×105 cells/mL and treat with this compound (0, 15, 20 μM) for 24 hours.

- Harvest cells by centrifugation at 300 × g for 5 minutes.

- Wash twice with cold PBS and resuspend in 1× Binding Buffer at 1×106 cells/mL.

- Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL PI (or 7-AAD for better viability staining).

- Incubate for 15 minutes at room temperature in the dark.

- Add 400 μL of 1× Binding Buffer to each tube and analyze within 1 hour using a flow cytometer.

- Set up compensation controls using single-stained samples and include untreated cells for baseline apoptosis.

- Analyze data using FlowJo software, gating on the viable cell population and quantifying Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations [1] [3].

Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI) to stoichiometrically bind cellular DNA, allowing quantification of DNA content and discrimination of cells in different cell cycle phases based on fluorescence intensity.

Procedure:

- Seed and treat cells as described for apoptosis analysis, using 10 μM this compound for 24 hours.

- Harvest cells by centrifugation and wash twice with cold PBS.

- Fix cells in 70% ice-cold ethanol added dropwise while vortexing gently.

- Fix for at least 2 hours at 4°C (or overnight for better results).

- Centrifuge and remove ethanol completely, then wash with cold PBS.

- Resuspend cell pellet in 500 μL PI/RNase Staining Buffer containing 50 μg/mL PI and 100 μg/mL RNase A.

- Incubate for 30 minutes at 37°C in the dark.

- Analyze samples using a flow cytometer with excitation at 488 nm and detection at 617 nm (PI channel).

- Collect at least 10,000 events per sample and exclude aggregates using pulse processing (width vs. area).

- Analyze cell cycle distribution using ModFit LT or FlowJo software with Dean-Jett-Fox model to quantify the percentage of cells in G0/G1, S, and G2/M phases [1].

Western Blot Analysis of Signaling Proteins

Principle: This technique detects specific proteins and their phosphorylation status in cell lysates following this compound treatment, allowing assessment of pathway inhibition.

Procedure:

- Seed cells at 1×106 cells/mL and treat with this compound (15 or 20 μM) for 6 hours.

- Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using BCA assay.

- Separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein size).

- Transfer to PVDF membranes using wet or semi-dry transfer systems.

- Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and β-actin (as loading control) overnight at 4°C.

- Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

- Detect signals using enhanced chemiluminescence substrate and image with a gel documentation system.

- Perform densitometric analysis using ImageJ software to quantify band intensities normalized to loading controls [1] [3].

Signaling Pathway and Experimental Workflow

JAK2/STAT3/c-Myc Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound action in disrupting the JAK2/STAT3/c-Myc signaling pathway:

This diagram illustrates how this compound directly targets both STAT3 phosphorylation and dimerization, preventing the formation of transcriptionally active STAT3 dimers that drive the expression of pro-survival and cell cycle progression genes. The inhibition of this pathway ultimately leads to G0/G1 cell cycle arrest, apoptosis induction, and suppression of cancer cell proliferation [1] [4] [3].

Experimental Workflow for G0/G1 Arrest Analysis

The following diagram outlines a comprehensive experimental workflow for analyzing this compound-induced G0/G1 cell cycle arrest:

This integrated experimental approach allows researchers to comprehensively evaluate the effects of this compound on cell cycle progression and validate the molecular mechanisms underlying G0/G1 arrest. The workflow incorporates dose-response assessments, apoptosis quantification, cell cycle distribution analysis, long-term proliferation potential, and molecular pathway investigation [1] [3].

Research Implications and Potential Applications

The compelling experimental data demonstrating this compound-mediated G0/G1 cell cycle arrest through JAK2/STAT3/c-Myc pathway inhibition highlights several promising research applications and therapeutic implications. First, this compound serves as a valuable chemical probe for investigating STAT3-dependent cellular processes in both physiological and pathological contexts. Researchers can utilize this compound to dissect the contribution of STAT3 signaling to cell cycle regulation, particularly in malignancies characterized by constitutive STAT3 activation [1] [4].

From a therapeutic perspective, this compound represents a promising candidate for targeted cancer therapy, particularly for aggressive hematological malignancies like T-ALL where conventional chemotherapy often fails due to drug resistance. The ability of this compound to simultaneously impair multiple hallmarks of cancer—including proliferation, survival, and cell cycle progression—through inhibition of a master regulatory pathway positions it as a potential cornerstone of combination therapies [1] [3]. Recent evidence suggests that this compound can enhance the efficacy of conventional chemotherapeutics and targeted agents, potentially allowing for dose reduction of more toxic compounds while maintaining or improving antitumor activity [5].

Furthermore, the oral bioavailability of this compound demonstrated in previous studies provides significant practical advantages for both research applications and potential clinical translation [2]. Researchers should consider exploring this compound in more complex disease models, including patient-derived xenografts and organoid systems, to better predict its clinical utility across different cancer types characterized by STAT3 dependency.

Conclusion

These application notes provide comprehensive methodological guidance for investigating this compound-induced G0/G1 cell cycle arrest through inhibition of the JAK2/STAT3/c-Myc signaling pathway. The detailed protocols, quantitative data summaries, and visual workflow representations offer researchers a solid foundation for designing and executing studies with this promising STAT3 inhibitor. The consistent demonstration of this compound's efficacy across multiple cancer models underscores its value as both a research tool and a potential therapeutic agent. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers of response, and advancing the compound through preclinical development toward clinical evaluation in STAT3-dependent malignancies.

References

- 1. ‑ BP ‑ 1 exerts antitumor effects on T‑ 102 acute lymphoblastic... cell [spandidos-publications.com]

- 2. - BP - 1 (BP1102) | CAS 1334493-07-0 | AbMole BioScience 102 [abmole.com]

- 3. This compound exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]

- 4. BP‑1‑102 exerts antitumor effects on T‑cell acute ... [pmc.ncbi.nlm.nih.gov]

- 5. DANCR Promotes Metastasis and Proliferation in Bladder ... [sciencedirect.com]

Application Notes: BP-102 in Colony Formation Assays